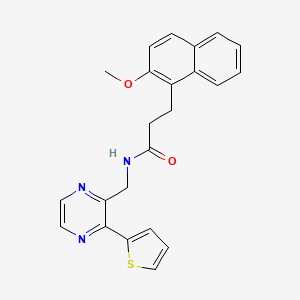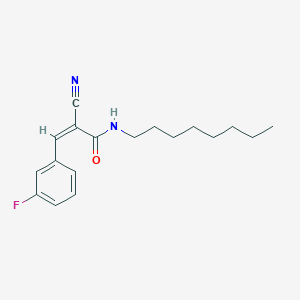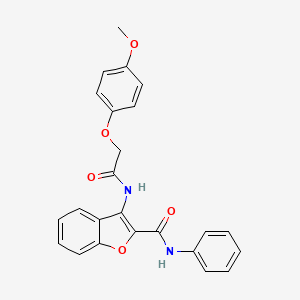![molecular formula C26H26N2O3S B2538927 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687582-82-7](/img/structure/B2538927.png)
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-induced Facile Synthesis of Tricyclic Systems
The study by Tandon and Lucas (2008) delves into the metal-induced synthesis, highlighting nickel(II) complex formation from 4-thiaheptane-2,6-dione and 1,2-diaminobenzene, leading to novel heterotricyclic systems. This synthesis pathway is a testament to the role of metal catalysts in facilitating complex cyclic formations, including the carbon–carbon bond formation, showcasing the molecule's potential in organic synthesis and material science Tandon & Lucas, 2008.
Transannular Cyclization Reactions
Malamidou-Xenikaki's research (1996) emphasizes transannular cyclization reactions, offering a method for synthesizing substituted diazatricycloalkanes from cyclooctane-1,5-dione. Such reactions underscore the molecule's significance in creating complex cyclic structures, which could have implications in developing pharmaceuticals and agrochemicals Malamidou-Xenikaki, 1996.
Electron Transport Layer for Polymer Solar Cells
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells, demonstrating the material's high conductivity and electron mobility due to its electron-deficient backbone. This application is crucial for advancing solar energy technology, indicating the molecule's role in enhancing the efficiency of photovoltaic devices Hu et al., 2015.
Diels-Alder and Ene Reactions with Bis-triazolinediones
The study on alternating copolymers via Diels-Alder and ene reactions with bis-triazolinediones, as discussed by Mallakpour and Butler (1985), showcases the molecule's application in polymer chemistry. Such reactions are pivotal for designing new polymeric materials with tailored properties for various industrial applications Mallakpour & Butler, 1985.
Synthesis and Fluorescence of Phthalimid-3-yl and -4-yl Aminoethylenes
Rangnekar and Rajadhyaksha (1987) explored the synthesis and fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes, highlighting the molecule's potential in the development of new fluorescent materials. Such compounds could have applications in dye technology and bioimaging, illustrating the broad utility of this molecule in scientific research Rangnekar & Rajadhyaksha, 1987.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2O3S/c1-3-31-20-14-12-19(13-15-20)28-24(29)23-21-6-4-5-7-22(21)32-25(23)27(26(28)30)16-18-10-8-17(2)9-11-18/h8-15,23H,3-7,16H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZHBDBVPLAMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4=C(CCCC4)SC3=[N+](C2=O)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N2O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)
